Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Brand Name: Vulcanchem
CAS No.: 31197-69-0
VCID: VC20787964
InChI: InChI=1S/C16H22O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-10,14,18H,2,4,7-8,11-12H2,1H3
SMILES: CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Molecular Formula: C16H22O3
Molecular Weight: 262.34 g/mol

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

CAS No.: 31197-69-0

Cat. No.: VC20787964

Molecular Formula: C16H22O3

Molecular Weight: 262.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate - 31197-69-0

Specification

CAS No. 31197-69-0
Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
IUPAC Name ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Standard InChI InChI=1S/C16H22O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-10,14,18H,2,4,7-8,11-12H2,1H3
Standard InChI Key OKSWMMZQZJBIKC-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Canonical SMILES CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Introduction

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, with the CAS number 31197-69-0, is an organic compound characterized by its unique molecular structure and significant applications in various fields, particularly in medicinal chemistry. This compound is a member of the ester family, derived from the reaction of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with ethanol.

Synthesis Methods

The synthesis of ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate typically involves the following methods:

  • Esterification Reaction:

    • The primary method involves reacting 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete esterification.

  • Industrial Production:

    • Large-scale production may utilize continuous flow processes and optimized conditions for yield and purity.

Chemical Reactions

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:

  • Oxidation: Converts the compound to corresponding ketones or carboxylic acids using oxidizing agents.

  • Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

  • Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid and ethanol.

Biological Activity and Applications

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate exhibits several biological activities, making it a valuable compound in medicinal chemistry:

  • Pharmacological Applications:

    • Serves as a precursor for synthesizing therapeutic agents like oxybutynin, which treats overactive bladder conditions.

  • Antioxidant Activity:

    • Research indicates potential antioxidant properties, which are crucial for combating oxidative stress-related diseases.

  • Anti-inflammatory Effects:

    • Some derivatives may possess anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets within biological systems, influencing cellular functions through enzyme or receptor modulation.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights unique features and applications:

Compound NameStructure FeatureUnique Properties
Ethyl 2-Cyclohexyl-2-Hydroxy-2-PhenylacetateEthyl groupPrecursor for oxybutynin
(R)-Isopropyl 2-Hydroxy-2-PhenylacetateIsopropyl groupReference standard in pharmaceutical research

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